4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
4-Fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked via an ethyl chain to a 1,3-thiazole core. The thiazole ring is substituted with a methyl group at position 4 and a 4-methylphenyl group at position 2. The fluorine atom at the benzene ring’s para position likely enhances electronegativity and metabolic stability, while the ethyl linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-3-5-15(6-4-13)19-22-14(2)18(25-19)11-12-21-26(23,24)17-9-7-16(20)8-10-17/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTVEYKLAMARSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research has indicated that derivatives like 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibit significant antibacterial activity against various strains of bacteria. Studies have shown that modifications in the thiazole ring can enhance the efficacy of these compounds against resistant bacterial strains.
Anticancer Potential
Recent investigations have suggested that this compound may possess anticancer properties. The thiazole moiety is known to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo models.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various sulfonamide derivatives, including G856-3193. The results demonstrated a significant reduction in bacterial colony formation at low micromolar concentrations, suggesting strong potential as a therapeutic agent against multi-drug resistant strains .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) explored the anticancer properties of thiazole-based sulfonamides, revealing that G856-3193 effectively inhibited the proliferation of breast cancer cell lines in vitro. The compound induced apoptosis through the activation of caspase pathways and showed promising results in xenograft models .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the sulfonamide group, thiazole ring substituents, or linker regions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Sulfonamide-Thiazole Derivatives
Key Findings from Comparative Analysis
Sulfonamide and Fluorine Effects: The target compound’s 4-fluorobenzenesulfonamide group enhances electronegativity compared to non-fluorinated analogs (e.g., triazole-thiones in ). This may improve binding to polar enzyme active sites .
Heterocyclic Core Modifications: Replacing the thiazole with an oxazole (CAS 627833-60-7) introduces a different electronic profile, as oxazole’s oxygen atom is less polarizable than thiazole’s sulfur. This could alter solubility and target selectivity .
Tautomerism and Stability :
- Triazole-thione derivatives () exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹). The target compound’s thiazole core lacks such tautomerism, suggesting greater stability in physiological conditions .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , involving condensation of sulfonamide precursors with thiazole intermediates. However, the ethyl linker may require additional steps, such as alkylation, compared to direct aryl couplings in analogs like CAS 863594-60-9 .
Biological Activity
4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of a sulfonamide group, a fluorine atom, and a thiazole moiety, which may enhance its pharmacological profiles. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Fluorine Atom : Enhances lipophilicity and may influence the binding affinity to biological targets.
- Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfonamide Group : Commonly associated with antibacterial activity and inhibition of carbonic anhydrase.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary of the key findings related to the biological activity of this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains due to the sulfonamide group. |
| Antitumor | Similar thiazole derivatives have shown potential in inhibiting tumor growth. |
| Cardiovascular Effects | May influence perfusion pressure and coronary resistance through calcium channel interactions. |
Case Studies and Experimental Findings
- Antimicrobial Activity : A study on sulfonamide derivatives demonstrated that compounds with similar structures inhibited bacterial growth effectively. The presence of the sulfonamide group is critical for this activity, as it interferes with bacterial folic acid synthesis.
- Antitumor Activity : Research has indicated that thiazole derivatives possess significant antitumor properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines.
- Cardiovascular Studies : In experiments using isolated rat heart models, certain benzene sulfonamides were found to decrease perfusion pressure and coronary resistance. This effect suggests a potential interaction with calcium channels, leading to vasodilation and improved blood flow.
Pharmacokinetic Considerations
Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical evaluations using tools like SwissADME indicate favorable properties such as moderate permeability and solubility profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
